2-{[(4-methylphenyl)sulfonyl]oxy}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
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Overview
Description
2-{[(4-methylphenyl)sulfonyl]oxy}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonyl group attached to a hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione core, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methylphenyl)sulfonyl]oxy}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps:
Formation of the Epoxyisoindole Core: The initial step involves the preparation of the hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione core. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by epoxidation.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonylation reaction. This involves reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Final Assembly: The final step involves the coupling of the sulfonylated intermediate with the epoxyisoindole core under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methylphenyl)sulfonyl]oxy}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Cleaved products with the removal of the sulfonyl group.
Substitution: Substituted products with nucleophiles replacing the sulfonyl group.
Scientific Research Applications
2-{[(4-methylphenyl)sulfonyl]oxy}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-methylphenyl)sulfonyl]oxy}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The epoxyisoindole core may interact with cellular receptors or ion channels, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-methylphenylsulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.
Epoxyisoindole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-{[(4-methylphenyl)sulfonyl]oxy}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is unique due to the combination of its sulfonyl group and epoxyisoindole core, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S/c1-8-2-4-9(5-3-8)23(19,20)22-16-14(17)12-10-6-7-11(21-10)13(12)15(16)18/h2-5,10-13H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBAARVSTLNNML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3C4CCC(C3C2=O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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